molecular formula C17H17FN2O3 B7162348 N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)-2-ethoxy-3-fluorobenzamide

N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)-2-ethoxy-3-fluorobenzamide

Cat. No.: B7162348
M. Wt: 316.33 g/mol
InChI Key: VULWTHSUYNDJFX-UHFFFAOYSA-N
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Description

N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)-2-ethoxy-3-fluorobenzamide: is a complex organic compound characterized by its unique structural framework. This compound features a pyrano[4,3-b]pyridine core, which is fused with a benzamide moiety. The presence of ethoxy and fluorine substituents further enhances its chemical properties, making it a subject of interest in various scientific fields.

Properties

IUPAC Name

N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)-2-ethoxy-3-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3/c1-2-23-16-13(4-3-5-14(16)18)17(21)20-12-8-11-10-22-7-6-15(11)19-9-12/h3-5,8-9H,2,6-7,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VULWTHSUYNDJFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=C1F)C(=O)NC2=CC3=C(CCOC3)N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)-2-ethoxy-3-fluorobenzamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyrano[4,3-b]pyridine core through cyclization reactions. Subsequent steps involve the introduction of the ethoxy and fluorine substituents via nucleophilic substitution reactions. The final step is the coupling of the pyrano[4,3-b]pyridine intermediate with 2-ethoxy-3-fluorobenzoyl chloride to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)-2-ethoxy-3-fluorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Conditions vary depending on the substituent, but common reagents include halides and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)-2-ethoxy-3-fluorobenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)-2-ethoxy-3-fluorobenzamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)quinoline-2-carboxamide
  • Dimethyl 2,6-pyridinedicarboxylate
  • Methyl 4-aminobenzoate

Uniqueness

N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)-2-ethoxy-3-fluorobenzamide stands out due to its unique combination of a pyrano[4,3-b]pyridine core with ethoxy and fluorine substituents. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

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